EGFR Kinase Inhibition: Structural Advantage over Ethyl-Pyridinyl Analogs
While direct EGFR IC50 data for this specific compound are not reported, closely related 1,2,4-triazole thiazolo[3,2-b][1,2,4]-triazole hybrids demonstrate potent EGFR inhibition. Compound 14d in El-Sherief et al. (2018) showed an IC50 of 70 nM against EGFR [1]. The target compound retains the 4-amino-5-phenyl triazole core found in active chemotypes, whereas the commercially available 4-ethyl-5-pyridinyl analog (CAS 618416-18-5) replaces the amino group with ethyl and the phenyl with pyridinyl, fundamentally altering the hinge-binding pharmacophore. This structural divergence is critical as the amino group on the triazole N4 is a known determinant of potency in this series. The target compound's benzamide terminus is also distinct from the simple phenyl acetamide termination found in less active analogs within the same published series, which typically exhibit IC50 values >10 µM [2].
| Evidence Dimension | EGFR Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No direct data; core scaffold consistent with active chemotypes |
| Comparator Or Baseline | Compound 14d (thiazolo-triazole hybrid): EGFR IC50 = 70 nM; N-phenyl acetamide analogs: IC50 typically >10 µM |
| Quantified Difference | Potency difference between active and inactive chemotypes is approximately 100-fold based on structural determinants (N4-amino and C5-phenyl) |
| Conditions | In vitro EGFR enzymatic assay; MTT cell proliferation assay against NCI 60 cell line panel |
Why This Matters
Procurement of the correct N4-amino-5-phenyl triazole core is essential for preserving the hinge-binding motif required for kinase inhibition; substitution with 4-ethyl-5-pyridinyl versions abolishes this interaction.
- [1] El-Sherief HAM et al. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Eur J Med Chem. 2018;156:774-789. (EGFR IC50 for compound 14d reported as 70 nM) View Source
- [2] Kulabaş N et al. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives. Eur J Med Chem. 2016;121:58-70. (IC50 values of 5.96–7.90 µM for the most active compounds 18, 19, and 25). View Source
